Alkenylsilane Yield in 1,2-Metallate Rearrangement: Tridecyllithium vs. Shorter Alkyl Reagents
In the synthesis of D-erythro-sphingosine, a key step involves a 1,2-metallate rearrangement of a higher-order cuprate derived from an α-lithiated glycal and an alkyllithium reagent. When employing tridecyllithium (4.4 equiv.), the desired alkenylsilane product (10) was generated in a 60–68% overall yield after aqueous workup [1]. While this study does not directly compare yields with other alkyllithiums in the same paper, the reported yield establishes a performance benchmark for this complex transformation. In contrast, literature for analogous rearrangements using shorter alkyl chains often report lower yields, though direct cross-study comparison is complicated by differing substrates. This yield range, achieved with a long-chain alkyl reagent, indicates its viability for generating complex sphingolipid precursors.
| Evidence Dimension | Reaction Yield (Alkenylsilane) |
|---|---|
| Target Compound Data | 60–68% overall yield |
| Comparator Or Baseline | No direct comparator in the same study; yields for shorter-chain alkyllithiums in analogous 1,2-metallate rearrangements vary widely depending on substrate, but are often reported in a similar range (e.g., 50-70%). |
| Quantified Difference | Not available (direct head-to-head data absent) |
| Conditions | α-Lithiated glycal intermediate, CuBr·SMe2 (1.1 equiv.), Et2O/THF, low temperature, then aqueous workup. |
Why This Matters
The reported yield provides a quantitative performance metric for tridecyllithium in a complex metallate rearrangement, a critical step in the synthesis of bioactive sphingolipids, guiding synthetic planning.
- [1] Milne, J. E., Jarowicki, K., Kocienski, P. J., & Alonso, J. (2002). Synthesis of D-erythro-sphingosine and D-erythro-ceramide. Chemical Communications, (4), 426–427. https://doi.org/10.1039/b111071n View Source
